

Chemical properties of rac-Rotigotine Hydrochloride

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Compound of Interest

Compound Name: *rac-Rotigotine Hydrochloride*

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An In-Depth Technical Guide to the Chemical Properties of **rac-Rotigotine Hydrochloride**

This guide provides a comprehensive technical overview of the chemical properties of racemic (rac)-Rotigotine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its characteristics and the experimental choices made in its analysis. The protocols and data presented herein are synthesized from established literature to ensure technical accuracy and field-proven insight.

Core Physicochemical Characteristics

rac-Rotigotine Hydrochloride is the racemic mixture of the hydrochloride salt of Rotigotine, a non-ergoline dopamine agonist.^{[1][2]} Understanding its fundamental physicochemical properties is the bedrock upon which all further development and research are built. The racemate contains both the active (S)-enantiomer and the (R)-enantiomer (ent-Rotigotine).^[1]

These core properties dictate the compound's behavior in both in vitro and in vivo systems, influencing everything from dissolution rates in formulation to its ability to cross biological membranes.

Table 1: Key Physicochemical Properties of **rac-Rotigotine Hydrochloride**

Property	Value	Source(s)
Molecular Formula	C₁₉H₂₆CINOS	[1][2][3]
Molecular Weight	351.93 g/mol	[1][2][3]
CAS Number	102120-99-0	[1][3]
Appearance	White to off-white solid powder	[4]

| LogP | 4.7 |[4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. rac-Rotigotine, as a lipophilic compound, exhibits pH-dependent solubility.[4]

- **Aqueous Solubility:** It is poorly soluble in water at neutral pH. Solubility markedly increases at a more acidic pH, a characteristic typical of basic amines which form soluble salts.[2][4] One source quantifies water solubility as < 0.1 mg/mL, even with sonication and heating.[2]
- **Organic Solvent Solubility:** The compound is highly soluble in Dimethyl Sulfoxide (DMSO), with concentrations of ≥ 50 mg/mL (142.07 mM) being readily achievable.[2] This makes DMSO an excellent solvent for preparing stock solutions for in vitro screening and analysis. For in vivo studies, complex solvent systems are often required, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a clear solution of at least 2.5 mg/mL.[2]

Ionization Constant (pKa)

The pKa values govern the ionization state of a molecule at a given pH. For Rotigotine, two key pKa values have been calculated for the free base:

- Strongest Acidic pKa: 10.03 (attributed to the phenolic hydroxyl group)
- Strongest Basic pKa: 10.97 (attributed to the tertiary amine)

Causality: The tertiary amine's high pKa means it will be protonated and positively charged in the acidic environment of the stomach and in most physiological fluids (pH ~7.4). This ionization is crucial for its interaction with aqueous media. Conversely, the phenolic group will be largely non-ionized at physiological pH. This dual character influences receptor binding, membrane permeability, and formulation strategies.

Pharmacological Profile: A Multi-Receptor Agonist

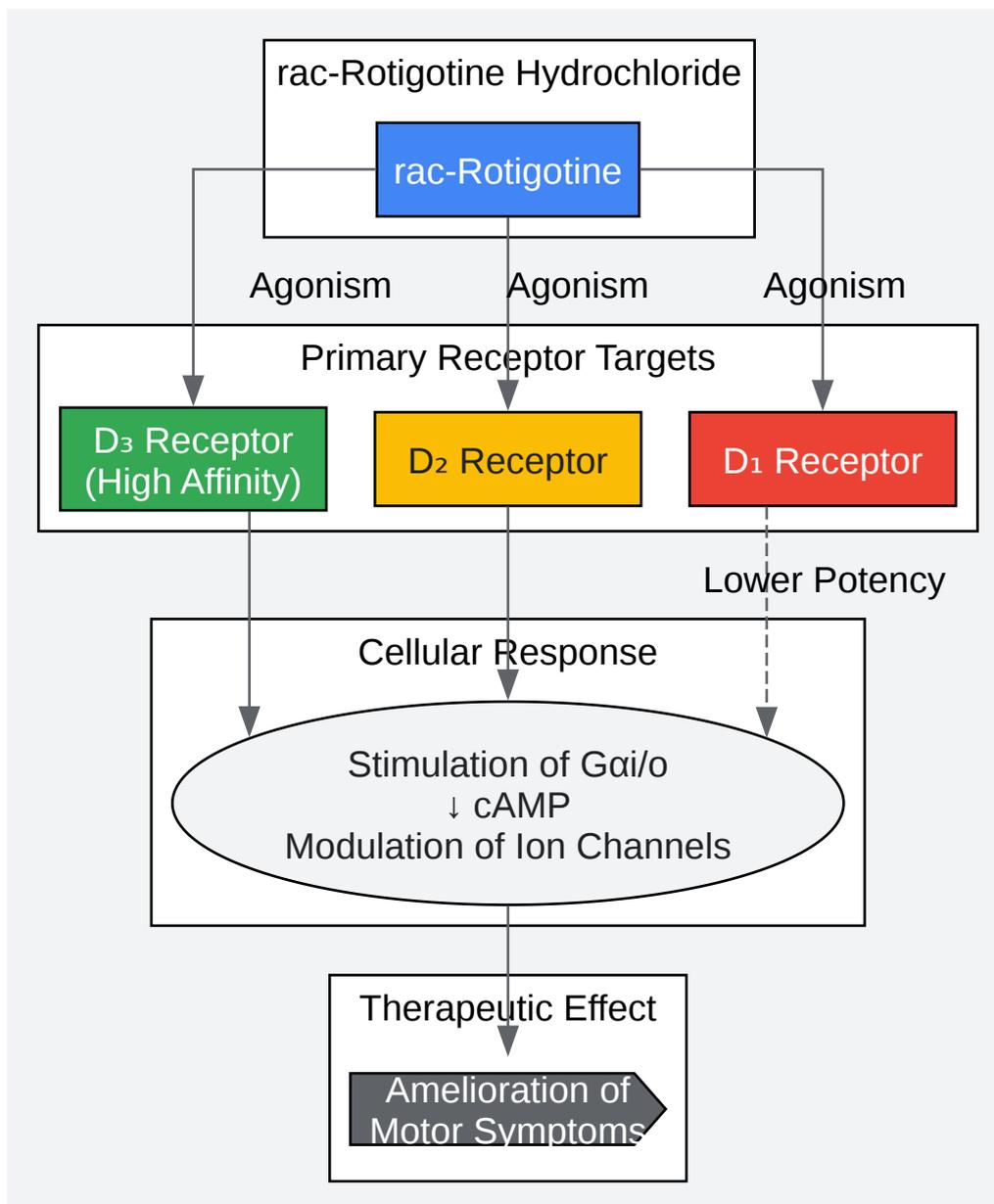
rac-Rotigotine acts as a non-selective agonist across multiple dopamine receptor subtypes, with additional activity at serotonergic and adrenergic receptors.[3][5] While the (S)-enantiomer is the pharmacologically active component for treating Parkinson's disease, the racemate is often used in research settings.[1] The primary mechanism of action involves the stimulation of postsynaptic D₂ and D₃ receptors within the brain's nigrostriatal pathway, compensating for the dopamine deficiency characteristic of Parkinson's disease.[6]

Table 2: Receptor Binding Affinity of Rotigotine

Receptor Target	Binding Affinity (Ki)	pKi	Source(s)
Dopamine D ₃	0.71 nM	9.2	
Dopamine D ₄	3.9 - 15 nM	8.0 - 8.5	[2]
Dopamine D ₅	5.4 nM	8.0 - 8.5	[2]
Dopamine D ₂	13.5 nM	8.0 - 8.5	[2]
Dopamine D ₁	83 nM	7.2	
5-HT _{1A}	30 nM	-	[2]

| α₂B-Adrenergic | 27 nM | - [[2] |

Insight: The significantly higher affinity for the D₃ receptor compared to other subtypes is a distinguishing feature. In functional assays, however, Rotigotine behaves as a full agonist at D₁, D₂, and D₃ receptors with similar potencies, indicating that binding affinity alone does not tell the full story of its pharmacological effect.[2]



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Caption: Dopamine Receptor Agonism Pathway for Rotigotine.

Stability and Degradation Profile

The stability of **rac-Rotigotine Hydrochloride** is a critical parameter for ensuring its quality, safety, and efficacy. The molecule is known to be sensitive to oxidation, particularly when exposed to air, light, or heat.^{[4][7]} This susceptibility is a key consideration for storage, formulation, and analytical method development. Forced degradation studies are essential to

identify potential degradation products and establish the stability-indicating nature of analytical methods.

- Storage Conditions: For short-term storage (days to weeks), the solid material should be kept dry, dark, and at 0-4°C. For long-term storage (months to years), -20°C is recommended.[3] Stock solutions in DMSO should be stored at -80°C for up to 6 months.[2]

Table 3: Summary of Forced Degradation Behavior

Stress Condition	Observations	Degradation Products	Source(s)
Acidic (e.g., 2N HCl, 60°C)	Moderate degradation	-	[8][9]
Alkaline (e.g., 2N NaOH, 60°C)	Significant degradation (39.22%)	-	[8][9]
Oxidative (e.g., H ₂ O ₂ , 60°C)	Rapid and significant degradation (34.44%)	N-oxides, Impurity E	[7][9][10][11]
Thermal (e.g., 105°C)	Rapid degradation	-	[10]

| Photolytic (UV light) | Minimal degradation (3.62%) | Four new products (DP-1 to DP-4) |[9][11] |

Known Impurities and Degradants

Regulatory bodies require strict control over impurities. These can arise from the synthetic process or from degradation.

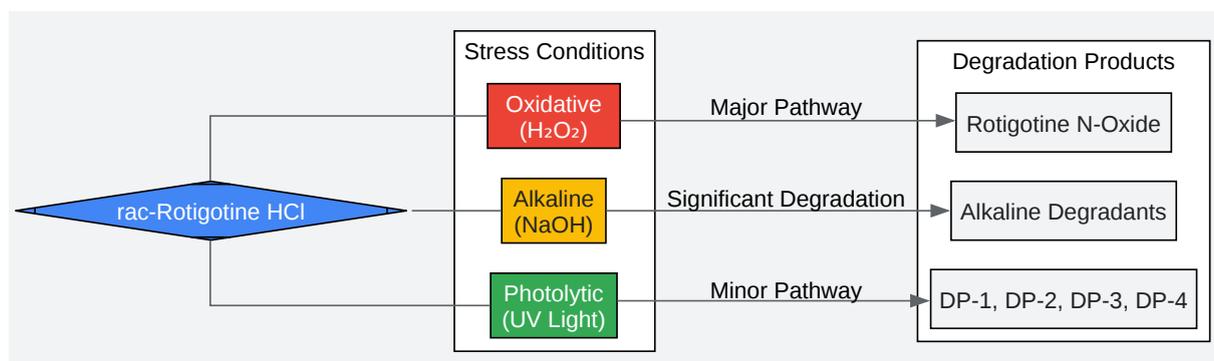
Process-Related Impurities:

- Depropyl Rotigotine[6]
- Dethienylethyl Rotigotine[6]
- Dithienylethyl Rotigotine[6]

- Ethyl Rotigotine[6]
- Acetyl Rotigotine[6]
- Rotigotine toluenesulfonic acid ester[6]

Degradation-Related Impurities:

- Rotigotine N-Oxide: A primary product of oxidative degradation.[7]
- Impurity E (Hydrochloride Salt): An identified degradation product.[12]
- Photodegradation Products (DP-1 to DP-4): Novel impurities identified under photolytic stress.[11]



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Caption: Primary Degradation Pathways of rac-Rotigotine HCl.

Analytical Characterization Protocols

Robust analytical methods are required to ensure the identity, purity, and quality of **rac-Rotigotine Hydrochloride**. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and stability testing, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and quantitative analysis.

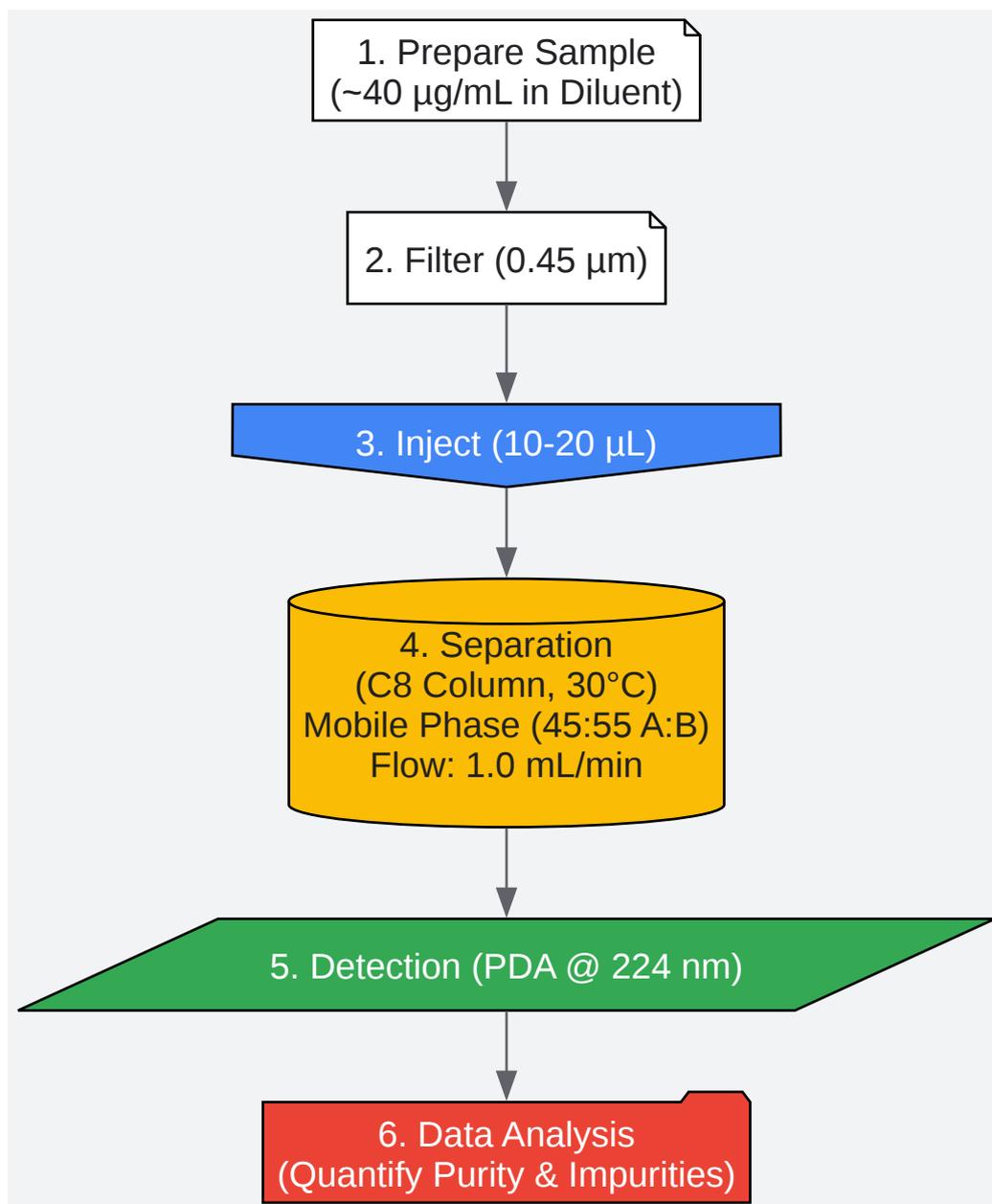
Stability-Indicating HPLC Method

Causality: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities, degradants, and excipients. For a molecule like Rotigotine with a UV chromophore, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice. A C8 or C18 column provides the necessary hydrophobicity to retain the lipophilic Rotigotine molecule, while a mobile phase of acetonitrile and an aqueous buffer allows for fine-tuning of the separation.

This protocol is a synthesized example based on validated methods.[\[8\]](#)[\[13\]](#)

- Instrumentation: HPLC system with a PDA or UV-Vis detector.
- Column: C8, 150 mm x 4.6 mm, 5 μ m particle size.[\[8\]](#)[\[13\]](#)
- Mobile Phase:
 - Mobile Phase A: 0.01N Potassium Dihydrogen Orthophosphate, pH adjusted to 4.8 with orthophosphoric acid.[\[8\]](#)
 - Mobile Phase B: Acetonitrile.
- Elution Mode: Isocratic.
- Composition: Mobile Phase A: Mobile Phase B (45:55 v/v).[\[8\]](#)
- Flow Rate: 1.0 mL/min.[\[8\]](#)[\[13\]](#)
- Column Temperature: 30°C.[\[8\]](#)
- Detection Wavelength: 224 nm.[\[8\]](#)
- Injection Volume: 10-20 μ L.
- Sample Preparation:
 - Accurately weigh and dissolve the sample in a suitable diluent (e.g., Water:Acetonitrile, 50:50 v/v) to a target concentration of \sim 40 μ g/mL.[\[8\]](#)

- Filter the solution through a 0.45 μm syringe filter before injection.
- System Suitability: The method must be validated to show that parameters like theoretical plates, peak tailing, and reproducibility are within acceptable limits (e.g., %RSD < 2%).^[8] Under these conditions, the retention time for Rotigotine is approximately 2.7 minutes.^[8]



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Caption: General Workflow for HPLC Analysis of rac-Rotigotine HCl.

Quantitative NMR (qNMR) Spectroscopy

Causality: While HPLC is excellent for separation, qNMR offers a primary method of quantification without the need for a specific reference standard for each impurity. It relies on the principle that the signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte peak to that of a certified internal standard, an absolute quantity can be determined.

This protocol is based on a published method for analyzing Rotigotine in complex matrices.[\[14\]](#)

- Instrumentation: High-field NMR Spectrometer (e.g., 600 MHz).
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Internal Standard (IS): Dimethyl terephthalate (certified purity).
- Sample Preparation:
 - Accurately weigh ~55 mg of the rac-Rotigotine HCl sample.
 - Accurately prepare a stock solution of the internal standard in DMSO-d₆.
 - Combine the sample with a precise volume (e.g., 1.0 mL) of the IS stock solution in an NMR tube.
 - Sonicate until fully dissolved.
- Acquisition Parameters:
 - Pulse Sequence: Use a sequence with water suppression (e.g., noesygppr1d) if residual water is present.[\[14\]](#)
 - Temperature: Maintain a constant temperature (e.g., 25°C).[\[14\]](#)
 - Relaxation Delay (D1): Set a long D1 time (e.g., 40s) to ensure full relaxation of all nuclei, which is critical for accurate quantification.[\[14\]](#)
- Data Processing & Analysis:

- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate the designated quantification peaks for both the analyte and the internal standard.
- Quantification Peaks:
 - rac-Rotigotine: Aromatic proton signal at δ 7.28 ppm.[14]
 - Internal Standard (DMT): Aromatic proton signal at δ 8.10 ppm.[14]
- Calculate the concentration of rac-Rotigotine HCl using the standard qNMR equation, accounting for the molecular weights, number of protons in each integral, and weights of the sample and IS.

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